molecular formula C8H12 B12759913 2-Methylenenorbornane, (+)- CAS No. 58001-75-5

2-Methylenenorbornane, (+)-

Cat. No.: B12759913
CAS No.: 58001-75-5
M. Wt: 108.18 g/mol
InChI Key: AJQVASAUQUTVJK-YUMQZZPRSA-N
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Description

2-Methylenenorbornane, (+)-, also known as 2-methylenebicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that includes a methylene group attached to a norbornane framework. This compound is of significant interest due to its strained ring system, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylenenorbornane, (+)- can be synthesized through the selective hydrogenation of 5-methylenenorbornene. This process typically involves the use of a P-2 nickel catalyst, which facilitates the hydrogenation reaction under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for 2-methylenenorbornane, (+)- are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenenorbornane, (+)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylenenorbornane, (+)- involves its ability to form resonance-stabilized allylic radicals. These radicals participate in various chemical reactions, leading to the formation of stable products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Methylenenorbornane, (+)- stands out due to its specific methylene substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high-energy-density fuels and specialized synthetic processes .

Properties

CAS No.

58001-75-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1

InChI Key

AJQVASAUQUTVJK-YUMQZZPRSA-N

Isomeric SMILES

C=C1C[C@@H]2CC[C@H]1C2

Canonical SMILES

C=C1CC2CCC1C2

Origin of Product

United States

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